molecular formula C14H11FO3 B6398582 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261956-02-8

4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6398582
CAS RN: 1261956-02-8
M. Wt: 246.23 g/mol
InChI Key: VKESKYWKJRLOJQ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid (4-F3M-2HB) is an organic compound with a molecular formula of C9H8O3F. It is a white crystalline solid that is soluble in water and other polar solvents. The compound has many uses in scientific research and is widely used in laboratories for various purposes. In

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify the presence of various compounds. It is also used as a chromogenic reagent in spectrophotometric and fluorimetric assays. 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% is also used as an inhibitor of enzymes such as tyrosinase and lipoxygenase. Furthermore, it is used as a fluorescent probe for the detection of metal ions and as a fluorescent labeling reagent for proteins.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% is not known. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species. It is also believed that 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% can inhibit the activity of enzymes such as tyrosinase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% are not well understood. However, it is believed to have antioxidant properties and can scavenge reactive oxygen species. It is also believed to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% in lab experiments include its high solubility in water and other polar solvents, its low toxicity, and its low cost. The main limitation of using 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% in lab experiments is its lack of stability in the presence of light and oxygen.

Future Directions

The potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research into its stability in the presence of light and oxygen could lead to improved methods of storage and handling. Finally, further research into its potential uses in the diagnosis and treatment of various diseases could lead to new treatments and therapies.

Synthesis Methods

The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid, 95% can be achieved through a three-step process. The first step involves the reaction of 4-fluoro-3-methylphenol and 2-hydroxybenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction results in the formation of 4-fluoro-3-methylphenyl-2-hydroxybenzoyl chloride. The second step involves the reaction of 4-fluoro-3-methylphenyl-2-hydroxybenzoyl chloride with sodium hydroxide in aqueous solution. This reaction results in the formation of 4-fluoro-3-methylphenyl-2-hydroxybenzoic acid. The final step involves the purification of the product using recrystallization.

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(16)7-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESKYWKJRLOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689309
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-02-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-3-hydroxy-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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